molecular formula C11H18N4O5 B077504 Glycyl-prolyl-glycyl-glycine CAS No. 13054-03-0

Glycyl-prolyl-glycyl-glycine

Cat. No. B077504
CAS RN: 13054-03-0
M. Wt: 286.28 g/mol
InChI Key: PEZMQPADLFXCJJ-UHFFFAOYSA-N
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Description

Glycyl-prolyl-glycyl-glycine is a peptide that contains proline and glycine amino acids . It is known to have a pronounced physiological activity . The compound was first synthesized by Emil Fischer and Ernest Fourneau in 1901 by boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid .


Synthesis Analysis

The compound was first synthesized by boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid . Other synthesis methods such as shaking with alkali have also been reported . An improved and greener methodology of solution-phase synthesis for the preparation of Glypromate® (glycyl- L -prolyl- L -glutamic acid, GPE), a potent neuropeptide for applications in neurodegenerative conditions such as Huntington’s, Parkinson’s and Alzheimer’s diseases, has been described .


Molecular Structure Analysis

The molecular structure of Glycyl-prolyl-glycyl-glycine is determined by the amino acid sequence . The structural modification of PGP affects its properties only if a glycine or proline is replaced by another amino acid .


Chemical Reactions Analysis

The acidity of the α-proton in peptides has an essential role in numerous biochemical reactions and underpins their stereochemical integrity, which is critical to their biological function . The acidities of the α-proton in prolyl residues were increased by 3–89 fold relative to other amino acid residues .


Physical And Chemical Properties Analysis

Glycyl-prolyl-glycyl-glycine is a white crystal with a molar mass of 132.119 g·mol −1 . It is soluble in water (132 g L −1 at 20 °C) and has a log P of −2.291 . Its acidity (p Ka ) is 3.133 and basicity (p Kb ) is 10.864 .

Scientific Research Applications

  • Intestinal Absorption : Lane, Silk, and Clark (1975) investigated the intestinal absorption of Glycyl-L-proline and L-prolyl-glycine, two dipeptides related to Glycyl-prolyl-glycyl-glycine, in rats. They found that these dipeptides might be absorbed via different peptide transport systems, highlighting the complexity of peptide absorption in the intestine (Lane, Silk, & Clark, 1975).

  • Renal Metabolism : Fonteles, Oliveira, and Carvalho (1990) studied the metabolism of dipeptides like Glycyl-glycine, Glycyl-proline, and Prolyl-glycine in isolated perfused rat kidneys. They observed significant differences in the degradation of these peptides, indicating the selective metabolism of dipeptides in renal tissues (Fonteles, Oliveira, & Carvalho, 1990).

  • Transport Mechanisms : Rubino, Field, and Shwachman (1971) explored the transport of amino acid residues of dipeptides in rabbit ileum. They found that the glycine residue of Glycyl-L-proline is absorbed via saturable influx processes, indicating a complex transport mechanism for dipeptide components (Rubino, Field, & Shwachman, 1971).

  • Antiviral Activity : Andersson et al. (2005) discovered that a modified version of Glycyl-prolyl-glycine, namely Glycyl-prolyl-glycine-amide, exhibits antiretroviral properties against HIV-1. This suggests potential therapeutic applications of the tripeptide in combating viral infections (Andersson et al., 2005).

  • Protein Synthesis and Structural Analysis : Lalitha, Subramanian, and Parthasarathy (1986) analyzed the structure of L-prolyl-glycyl-glycine, providing insights into its conformation and potential influence on protein structure and function (Lalitha, Subramanian, & Parthasarathy, 1986).

  • Ischemic Protection in Brain : Bashun et al. (2013) examined the effects of the Glycyl-proline dipeptide on neuroactive amino acids and energy metabolism in rats' brains after ischemia, highlighting potential neuroprotective effects of such peptides (Bashun et al., 2013).

  • Dipeptide Handling in Kidneys : Fonteles, Ganapathy, Pashley, and Leibach (1983) focused on the renal handling of Glycyl-proline, showing its significant reabsorption and metabolic conversion in isolated perfused rat kidneys (Fonteles, Ganapathy, Pashley, & Leibach, 1983).

  • Peptide Transport in Enterocytes : Backwell, Wilson, and Schweizer (1995) demonstrated the existence of a peptide transporter for Glycyl-L-proline in ovine enterocyte brush-border membrane vesicles, contributing to the understanding of peptide absorption in the small intestine (Backwell, Wilson, & Schweizer, 1995).

Future Directions

Glycyl-prolyl-glycyl-glycine and its analogs may open the way for developing a novel molecule for treating neurodegenerative disorders, including Alzheimer’s Disease . An improved and greener methodology of solution-phase synthesis for the preparation of Glypromate® (glycyl- L -prolyl- L -glutamic acid, GPE), a potent neuropeptide for applications in neurodegenerative conditions such as Huntington’s, Parkinson’s and Alzheimer’s diseases, has been described .

properties

IUPAC Name

2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O5/c12-4-9(17)15-3-1-2-7(15)11(20)14-5-8(16)13-6-10(18)19/h7H,1-6,12H2,(H,13,16)(H,14,20)(H,18,19)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZMQPADLFXCJJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-prolyl-glycyl-glycine

CAS RN

13054-03-0
Record name Glycyl-prolyl-glycyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013054030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AJ Perry, JJ Hefferren - Calcified Tissue Research, 1973 - Springer
… proline, glycyl-asparagine, glycyl-phenylalanine, glycyl-tryptophan, glycylprolyl-glycyl-glycine, leueyl-glycine, prolyl-glycine, hydroxyprolyl-glycine, phenyl… 5.3 Glycyl-prolyl-glycyl-glycine …
Number of citations: 3 link.springer.com
VK Hopsu-Havu, P Rintola, GG Glenner - Acta Chem Scand, 1968 - actachemscand.org
… and glycyl-prolyl-glycyl-glycine was tested qualitatively using paper chromatography. Preparation and fractionation of the homogenate. In the initial steps of the fractionation the method …
Number of citations: 129 actachemscand.org
SH Carr, WC Colket - Journal of Colloid and Interface Science, 1969 - Elsevier
… Electron micrograph of glycyl-~-prolyl-glycyl-glycine crystallized epitaxially from 95% ethanol-water mixture at 60C on KC1. Arrow indicates' …
Number of citations: 4 www.sciencedirect.com
VK HOPSU-HAVU, SR SARIMO - 1967 - degruyter.com
… Comp.: glycyl-prolyl-alanine, glycyl-prolyl-glycyl-glycine, glycylglycyl-proline, Z-glycyl-L-prolineamide and Z-glycyl-Lprolyl-L-leucyl-glycyl-L-proline · H2O ethylacetate. The laboratory …
Number of citations: 149 www.degruyter.com
VK Hopsu-Havu, CT Jansén, M Järvinen - Clinica Chimica Acta, 1970 - Elsevier
… The enzyme was shown to cleave the dipeptide glycyl-proline from Gly-Pro-NA as well as the N-terminal glycyl-proline from glycylprolyl-alanine and glycyl-prolyl-glycyl-glycine. …
Number of citations: 8 www.sciencedirect.com
WE Hull, HR Kricheldorf - Biopolymers: Original Research on …, 1980 - Wiley Online Library
Five N‐protected tetrapeptide esters of the structure Gly‐Pro‐X‐X*‐O‐methyl were synthesized in such a way that one of the two variable amino acid residues (X) was isotopically …
Number of citations: 22 onlinelibrary.wiley.com
MRA Herran - 1996 - search.proquest.com
The food-borne pathogen Listeria monocytogenes is more salt tolerant in the complex medium brain heart infusion (BHI, 2.0 M NaCI upper limit for growth) than in a chemically-defined …
Number of citations: 0 search.proquest.com

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